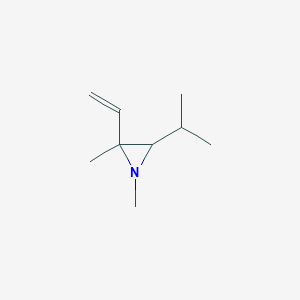
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine is a chemical compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. This particular compound features an ethenyl group, two methyl groups, and a propan-2-yl group attached to the aziridine ring, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an appropriate amine with an epoxide or halohydrin in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Catalysts: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves large-scale batch or continuous processes. These methods focus on optimizing yield and purity while minimizing by-products. Key steps include:
Raw Material Selection: High-purity starting materials to ensure consistent product quality
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration
Purification: Techniques like distillation, crystallization, or chromatography to isolate the desired product
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, under mild to moderate conditions (room temperature to 50°C)
Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions
Substitution: Alkyl halides, under basic conditions (e.g., NaH, KOtBu)
Major Products
Oxidation Products: Aziridine oxides
Reduction Products: Amines
Substitution Products: Substituted aziridines with various functional groups
Aplicaciones Científicas De Investigación
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and polymers through ring-opening polymerization.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine involves its high reactivity due to ring strain. The compound can undergo nucleophilic attack, leading to ring-opening reactions. These reactions can target various molecular pathways, including:
Molecular Targets: Enzymes, DNA, and proteins
Pathways Involved: Inhibition of enzyme activity, DNA alkylation, and protein modification
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound with a three-membered ring containing nitrogen.
2-Methylaziridine: A derivative with a single methyl group attached to the aziridine ring.
3-(Propan-2-yl)aziridine: A derivative with a propan-2-yl group attached to the aziridine ring.
Uniqueness
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine stands out due to its unique combination of substituents, which impart distinct chemical and physical properties. The presence of the ethenyl group enhances its reactivity, while the methyl and propan-2-yl groups provide steric hindrance, influencing its interaction with other molecules.
Propiedades
Número CAS |
344324-86-3 |
|---|---|
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
2-ethenyl-1,2-dimethyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C9H17N/c1-6-9(4)8(7(2)3)10(9)5/h6-8H,1H2,2-5H3 |
Clave InChI |
XCKBZUHTUOTTPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(N1C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)
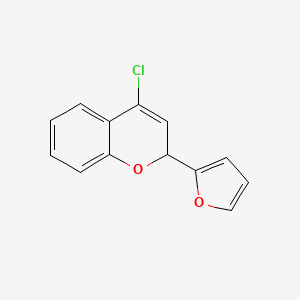
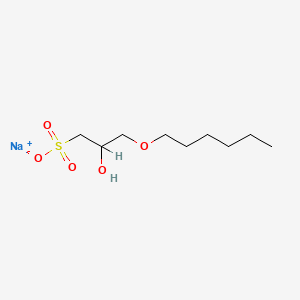
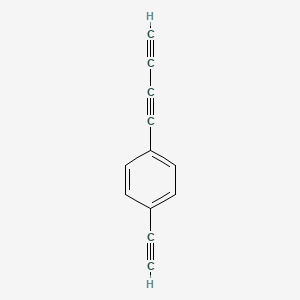
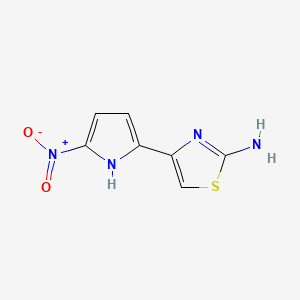
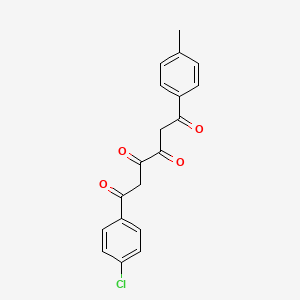
![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)
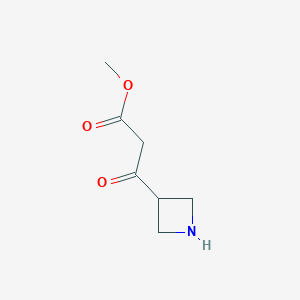
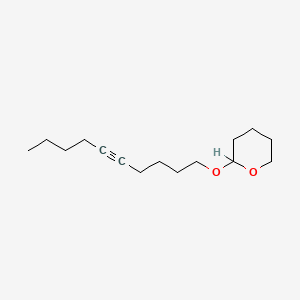
![7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile](/img/structure/B13948407.png)
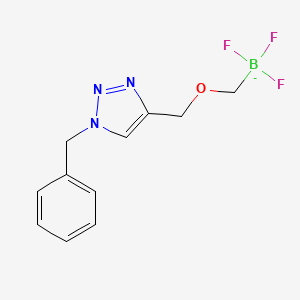
![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)
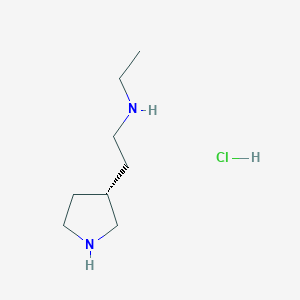
![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)
